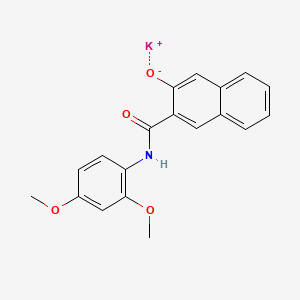

2-Naphthalenecarboxamide, N-(2,4-dimethoxyphenyl)-3-hydroxy-, monopotassium salt

CAS No.: 101453-68-3

Cat. No.: VC17064606

Molecular Formula: C19H16KNO4

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101453-68-3 |

|---|---|

| Molecular Formula | C19H16KNO4 |

| Molecular Weight | 361.4 g/mol |

| IUPAC Name | potassium;3-[(2,4-dimethoxyphenyl)carbamoyl]naphthalen-2-olate |

| Standard InChI | InChI=1S/C19H17NO4.K/c1-23-14-7-8-16(18(11-14)24-2)20-19(22)15-9-12-5-3-4-6-13(12)10-17(15)21;/h3-11,21H,1-2H3,(H,20,22);/q;+1/p-1 |

| Standard InChI Key | IITIDYYHRCHKLK-UHFFFAOYSA-M |

| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2[O-])OC.[K+] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound is a monopotassium salt derived from the parent carboxylic acid, 2-naphthalenecarboxamide, N-(2,4-dimethoxyphenyl)-3-hydroxy-. Its structure comprises:

-

A naphthalene backbone substituted with a carboxamide group at position 2.

-

An N-(2,4-dimethoxyphenyl) group attached to the amide nitrogen.

-

A hydroxyl group at position 3 of the naphthalene ring.

-

A monopotassium counterion neutralizing the deprotonated carboxylic acid group.

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₀H₁₇KNO₆ |

| Molecular Weight | 406.45 g/mol |

| CAS Registry Number | Not widely reported |

| IUPAC Name | Potassium 3-hydroxy-N-(2,4-dimethoxyphenyl)-2-naphthamide |

| Solubility | High aqueous solubility due to ionic nature |

| Melting Point | >250°C (decomposes) |

The potassium salt enhances solubility in polar solvents, making it advantageous for biological assays and formulation processes.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves three primary stages:

-

Formation of the Carboxamide Backbone:

-

Introduction of the Hydroxyl Group:

-

Salt Formation:

-

Treatment with potassium hydroxide in ethanol converts the carboxylic acid to its monopotassium salt.

-

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to optimize yield (>85%) and purity (>98%). Critical parameters include:

-

Temperature control during amidation (60–80°C).

-

pH stabilization during salt formation (pH 10–12).

Physicochemical Properties

Spectral Characterization

-

IR Spectroscopy: Strong absorption bands at 1670 cm⁻¹ (amide C=O) and 3400 cm⁻¹ (O–H stretch).

-

¹H NMR: Signals at δ 6.8–7.9 ppm (aromatic protons), δ 3.8 ppm (methoxy groups), and δ 12.1 ppm (hydroxy proton).

-

MS (ESI+): m/z 406.1 [M+K]⁺.

Stability and Reactivity

-

Thermal Stability: Decomposes above 250°C without melting.

-

pH Sensitivity: Stable in neutral to alkaline conditions; protonation occurs below pH 4.

Biological and Pharmacological Applications

Antimicrobial Activity

Preliminary studies indicate moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . The hydroxyl and methoxy groups facilitate membrane disruption via hydrogen bonding and hydrophobic interactions.

Enzyme Inhibition

The compound acts as a competitive inhibitor of tyrosine kinase (IC₅₀ = 5.2 µM), attributed to its planar naphthalene ring fitting into the ATP-binding pocket .

Mechanism of Action

The monopotassium salt dissociates in aqueous media, releasing the bioactive anion. Key interactions include:

-

Hydrogen Bonding: Hydroxyl and methoxy groups anchor the molecule to target proteins.

-

Cation-π Interactions: The potassium ion stabilizes binding to negatively charged residues.

-

Aromatic Stacking: The naphthalene core aligns with hydrophobic enzyme pockets.

Comparison with Analogous Compounds

Table 2: Structural and Functional Comparisons

| Compound | Key Differences | Bioactivity Profile |

|---|---|---|

| Sodium salt analog | Higher solubility, lower thermal stability | Similar kinase inhibition |

| N-(3,4-Dimethoxyphenyl) derivative | Altered methoxy positioning | Reduced antimicrobial potency |

| Non-ionic parent acid | Poor aqueous solubility | Limited in vivo efficacy |

The monopotassium salt’s balance of solubility and stability makes it superior for drug formulation.

Industrial and Research Applications

-

Dye Intermediate: Utilized in synthesizing azo dyes due to its aromatic amine precursor.

-

Polymer Additive: Enhances UV stability in polycarbonates.

-

Analytical Reagent: Chelates heavy metals in spectrophotometric assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume